![molecular formula C6H6BrClN2OS B6605658 (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone CAS No. 2803846-61-7](/img/structure/B6605658.png)
(5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
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Description
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of the compound (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is currently under investigation. Similar compounds have been found to inhibit certain kinases in humans .
Mode of Action
It is hypothesized that it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in the regulation of dna damage response mechanisms .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, with metabolism occurring in the liver and excretion primarily through the kidneys .
Result of Action
It is hypothesized that it may lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation .
properties
IUPAC Name |
(5-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-5(7)6(8)10-3-4/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBHFFRAPPCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone |
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